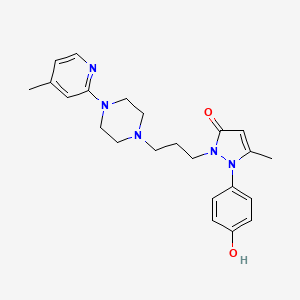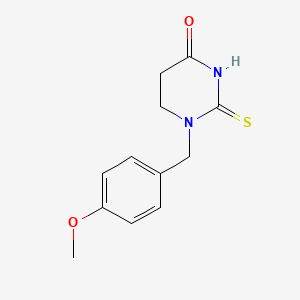
4-(3,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one is a synthetic organic compound characterized by its unique structure, which includes a difluorobenzylidene group attached to an oxazol-5(4H)-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 3,4-difluorobenzaldehyde with 2-methyl-4-oxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorobenzylidene group can participate in nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
4-(3,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents targeting specific enzymes or receptors.
Material Science: Investigation of its properties for use in organic electronics or as a building block for advanced materials.
Biological Studies: Evaluation of its biological activity against certain cancer cell lines or as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its difluorobenzylidene group. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects or biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one
- 4-(3,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one
- 4-(3,4-Dimethylbenzylidene)-2-methyloxazol-5(4H)-one
Uniqueness
4-(3,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one is unique due to the presence of fluorine atoms in the benzylidene group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and material science applications.
Propiedades
Fórmula molecular |
C11H7F2NO2 |
|---|---|
Peso molecular |
223.17 g/mol |
Nombre IUPAC |
(4E)-4-[(3,4-difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H7F2NO2/c1-6-14-10(11(15)16-6)5-7-2-3-8(12)9(13)4-7/h2-5H,1H3/b10-5+ |
Clave InChI |
OJWMIWZGTIBSDV-BJMVGYQFSA-N |
SMILES isomérico |
CC1=N/C(=C/C2=CC(=C(C=C2)F)F)/C(=O)O1 |
SMILES canónico |
CC1=NC(=CC2=CC(=C(C=C2)F)F)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan](/img/structure/B12912711.png)











![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one](/img/structure/B12912776.png)

